DIM-C-pPhOCH3

Nuclear receptor pharmacology Cancer biology Transcriptional regulation

DIM-C-pPhOCH3 (C-DIM5) is the definitive C-DIM analog for selective Nur77 (NR4A1) agonism—without concurrent NR4A2 (Nurr1) activation or NR4A1 antagonism. Its 39% oral bioavailability (vs. 6% for DIM-C-pPhOH) enables robust systemic exposure in rodent studies without excessive dosing. Validated at 25 mg/kg/day oral in RKO colon and KU7 bladder cancer xenografts for tumor growth inhibition, and at 2.5 μM in hippocampal slice LTP enhancement. Do not substitute with p-PhOH (NR4A1 antagonist) or p-PhCl (Nurr1-selective)—their divergent pharmacology compromises Nur77-specific mechanistic studies. Supplied at ≥98% purity by HPLC.

Molecular Formula C24H20N2O
Molecular Weight 352.4 g/mol
CAS No. 33985-68-1
Cat. No. B1670647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIM-C-pPhOCH3
CAS33985-68-1
SynonymsDIM-C-pPhOCH3;  DIM C pPhOCH3;  DIM-C-pPhOMe;  DIM C pPhOMe; 
Molecular FormulaC24H20N2O
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
InChIInChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3
InChIKeyZCCMKJAXOIFTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DIM-C-pPhOCH3 (CAS 33985-68-1): A Selective Nur77 Agonist for Targeted Apoptosis and Neuroprotection Research


DIM-C-pPhOCH3 (also designated C-DIM5) is a synthetic methylene-substituted diindolylmethane (C-DIM) analog that functions as a selective agonist of the orphan nuclear receptor Nur77 (NGFI-Bα, NR4A1) [1]. This small molecule (MW 352.4 g/mol, C24H20N2O) has been shown to activate Nur77-dependent and -independent proapoptotic pathways in multiple cancer cell types, including colon, bladder, and lung cancer cells [2][3]. In addition to its anticancer profile, DIM-C-pPhOCH3 exhibits neuroprotective activity in vivo and enhances long-term potentiation in hippocampal slices [4]. Commercially available at ≥98% purity by HPLC, the compound is soluble in DMSO (≥30 mg/mL) and is typically stored at -20°C for long-term stability .

Why Generic Substitution of DIM-C-pPhOCH3 with Other C-DIM Analogs Compromises Experimental Outcomes


Within the C-DIM compound family, even minor para-phenyl substitutions produce dramatic and functionally divergent pharmacological profiles, making simple interchange scientifically invalid. While DIM-C-pPhOCH3 (p-methoxy) acts as a Nur77 agonist [1], the p-hydroxy analog DIM-C-pPhOH (C-DIM8) functions as an NR4A1 antagonist, and the p-chloro analog DIM-C-pPhCl (C-DIM12) selectively activates Nurr1 rather than Nur77 [2][3]. These receptor selectivity differences translate into distinct biological outcomes: DIM-C-pPhOCH3 induces TRAIL-mediated apoptosis in colon cancer cells and enhances hippocampal LTP, whereas DIM-C-pPhOH inhibits mTOR signaling and suppresses cancer cell proliferation through an entirely different mechanism [4][5]. Furthermore, oral bioavailability varies dramatically across the series—from 6% for DIM-C-pPhOH to 42% for DIM-C-pPhCl, with DIM-C-pPhOCH3 exhibiting an intermediate 39% oral bioavailability [6]. These quantitative differences in receptor pharmacology, downstream signaling, and pharmacokinetic behavior preclude generic substitution without compromising experimental reproducibility and scientific validity.

Quantitative Differentiation of DIM-C-pPhOCH3: Head-to-Head Evidence Against Closest Analogs


Functional Selectivity: Nur77 Agonism vs. NR4A1 Antagonism in the C-DIM Series

DIM-C-pPhOCH3 functions exclusively as a Nur77 (NR4A1) agonist, whereas the closely related p-hydroxy analog DIM-C-pPhOH (C-DIM8) acts as an NR4A1 antagonist [1][2]. This functional dichotomy arises solely from the para-substituent difference (OCH3 vs. OH) on the phenyl ring. In A549 lung cancer cells, both compounds inhibited cell cycle progression from G0/G1 to S-phase and induced apoptosis, yet they act differentially on the TR3/Nur77 receptor [3].

Nuclear receptor pharmacology Cancer biology Transcriptional regulation

Receptor Selectivity: Nur77 vs. Nurr1 Activation Across C-DIM Analogs

Among NR4A family members, DIM-C-pPhOCH3 selectively activates Nur77 (NR4A1), whereas the p-chloro analog DIM-C-pPhCl (C-DIM12) selectively activates Nurr1 (NR4A2) [1][2]. This differential receptor selectivity was demonstrated through ligand-binding domain activation assays and RNA interference studies. In bladder cancer cells, DIM-C-pPhOCH3-induced apoptosis was attenuated by siRNA against Nur77, while DIM-C-pPhCl effects were blocked by siRNA against Nurr1 [1][2].

Orphan nuclear receptors NR4A family Target selectivity

Oral Bioavailability: Intermediate Profile Relative to C-DIM Analogs

In a comparative pharmacokinetic study in C57Bl/6 mice, DIM-C-pPhOCH3 (C-DIM5) exhibited an oral bioavailability of 39%, positioning it between the poorly bioavailable DIM-C-pPhOH (C-DIM8, 6%) and the highly bioavailable DIM-C-pPhCl (C-DIM12, 42%) [1]. This intermediate bioavailability profile influences dosing considerations for oral administration studies.

Pharmacokinetics In vivo pharmacology Drug metabolism

Hippocampal LTP Enhancement: Quantitative Electrophysiological Comparison with DIM-C-pPhBr

In hippocampal slice electrophysiology experiments, bath application of 2.5 μM DIM-C-pPhOCH3 significantly enhanced long-term potentiation (LTP) relative to vehicle treatment in wild-type control mice (p=0.00214, Tukey's post-hoc) [1]. This LTP-enhancing effect was abolished in slices expressing a dominant-negative NR4A construct (Nr4aDN), confirming the NR4A-dependence of the response. A parallel experiment with 2.5 μM DIM-C-pPhBr also enhanced LTP (p=0.000788 vs. vehicle), demonstrating that both compounds exhibit NR4A-dependent LTP potentiation [1].

Neuroplasticity Long-term potentiation Cognitive enhancement

In Vivo Antitumor Efficacy: Quantitative Tumor Growth Inhibition in RKO Colon Cancer Xenografts

In athymic nude mice bearing RKO colon cancer cell xenografts, daily oral administration of DIM-C-pPhOCH3 at 25 mg/kg significantly decreased tumor volumes and final tumor weights compared to corn oil vehicle controls [1]. This in vivo antitumor activity correlates with the compound's ability to induce Nur77-dependent and -independent proapoptotic pathways in colon cancer cells in vitro .

Colon cancer Xenograft models Tumor growth inhibition

In Vivo Antitumor Efficacy: Bladder Cancer Xenograft Tumor Growth Inhibition

In a separate xenograft study, daily administration of DIM-C-pPhOCH3 at 25 mg/kg induced apoptosis and inhibited tumor growth in athymic nude mice bearing KU7 bladder cancer cells as xenografts [1]. Microarray analysis of DIM-C-pPhOCH3-treated UC-5 bladder cancer cells identified induction of multiple Nur77-dependent proapoptotic genes including TRAIL, cystathionase, p21, p8, and sestrin-2 [1].

Bladder cancer Xenograft models Apoptosis induction

Optimal Research Applications for DIM-C-pPhOCH3 Based on Quantitative Differentiation Evidence


Nur77-Specific Transcriptional Activation Studies

Use DIM-C-pPhOCH3 when experimental objectives require selective activation of Nur77 (NR4A1) without concurrent activation of Nurr1 (NR4A2) or antagonism of NR4A1. This compound's agonist activity at Nur77 has been validated through ligand-binding domain assays and siRNA rescue experiments [1]. Avoid substituting with DIM-C-pPhCl (Nurr1-selective) or DIM-C-pPhOH (NR4A1 antagonist), as these analogs exhibit fundamentally different receptor pharmacology that would confound Nur77-specific mechanistic investigations [2][3].

In Vivo Oral Dosing Studies Requiring Intermediate Systemic Exposure

For oral administration studies in rodents, DIM-C-pPhOCH3 provides 39% oral bioavailability—significantly higher than the 6% bioavailability of DIM-C-pPhOH [4]. This intermediate pharmacokinetic profile allows for robust systemic exposure without requiring the high doses necessary for poorly absorbed analogs, while still enabling comparative studies against the more bioavailable DIM-C-pPhCl (42%) [4]. This bioavailability data should inform dose selection and formulation strategies for in vivo pharmacology experiments.

Hippocampal Synaptic Plasticity and Memory Enhancement Research

Employ DIM-C-pPhOCH3 at 2.5 μM in acute hippocampal slice electrophysiology experiments to enhance LTP in an NR4A-dependent manner [5]. The compound has been validated to enhance long-term contextual fear memory in vivo when administered at the time of learning [5]. Both DIM-C-pPhOCH3 and DIM-C-pPhBr produce statistically significant LTP enhancement, and selection between these tools may be guided by availability or complementary experimental requirements [5].

Colon and Bladder Cancer Xenograft Tumor Growth Inhibition Studies

DIM-C-pPhOCH3 at 25 mg/kg/day (oral) has demonstrated significant tumor growth inhibition in both RKO colon cancer and KU7 bladder cancer xenograft models [1][6]. The compound induces multiple Nur77-dependent proapoptotic genes including TRAIL, cystathionase, p21, p8, and sestrin-2, providing a molecular signature that can be used to validate on-target activity in vivo [6]. Procurement for cancer xenograft studies should prioritize DIM-C-pPhOCH3 over structurally related analogs lacking demonstrated in vivo antitumor efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DIM-C-pPhOCH3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.